molecular formula C14H20O2 B472469 4-Octanoylphenol CAS No. 2589-73-3

4-Octanoylphenol

Cat. No.: B472469
CAS No.: 2589-73-3
M. Wt: 220.31g/mol
InChI Key: GPDYSJOGSNWMDZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Octanoylphenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of phenol with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

4-Octanoylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with sodium borohydride results in an alcohol .

Scientific Research Applications

Comparison with Similar Compounds

4-Octanoylphenol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chain length and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-hydroxyphenyl)octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11,15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDYSJOGSNWMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062542
Record name 1-Octanone, 1-(4-hydroxyphenyl)-
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589-73-3
Record name 1-(4-Hydroxyphenyl)-1-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2589-73-3
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Record name 4-Octanoylphenol
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Record name 4-Octanoylphenol
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Record name 1-Octanone, 1-(4-hydroxyphenyl)-
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Record name 1-Octanone, 1-(4-hydroxyphenyl)-
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Record name 4'-hydroxyoctanophenone
Source European Chemicals Agency (ECHA)
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Record name 4-OCTANOYLPHENOL
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Q & A

Q1: What is the significance of 1-(4-hydroxyphenyl)octan-1-one in liquid crystal research?

A1: 1-(4-hydroxyphenyl)octan-1-one serves as a crucial intermediate in synthesizing new liquid crystalline compounds. Researchers are particularly interested in incorporating specific functional groups, like α,β-unsaturated ketones or β-chloro ketones, into the side chains of liquid crystals [, ]. These modifications can influence the physical properties and self-assembly behavior of the resulting liquid crystalline materials.

Q2: How is 1-(4-hydroxyphenyl)octan-1-one used to create liquid crystals with different side chains?

A2: Researchers can chemically modify 1-(4-hydroxyphenyl)octan-1-one to introduce desired side chains. For example, reacting it with appropriate reagents can yield compounds with hydroxy groups or chlorine atoms incorporated into the side chain []. This flexibility allows for the creation of diverse liquid crystalline molecules with tailored properties.

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